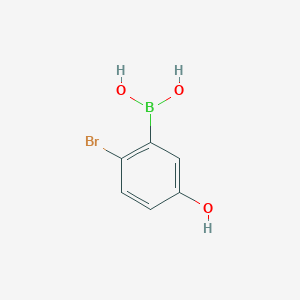

2-Bromo-5-hydroxyphenylboronic acid

描述

Significance of Arylboronic Acids in Organic Synthesis and Interdisciplinary Sciences

The prominence of arylboronic acids is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction's tolerance of a wide range of functional groups, coupled with the generally low toxicity and high stability of boronic acids, has made it a favored method in both academic and industrial laboratories. nih.govorganic-chemistry.org Beyond their role in carbon-carbon bond formation, arylboronic acids are utilized in C-N and C-O bond-forming reactions, as well as in the synthesis of phenols, anilines, and other important chemical building blocks. researchgate.net

Their applications are not confined to organic synthesis. In interdisciplinary sciences, phenylboronic acids are recognized for their ability to bind with diols, such as those found in saccharides. nih.gov This property has led to their use in the development of sensors for carbohydrates, as well as in drug delivery systems. nih.govacs.org Furthermore, their unique electronic properties have made them valuable in the creation of new materials with specific optical and electronic characteristics. bohrium.com

Overview of Functionalized Phenylboronic Acid Scaffolds

The functionalization of the phenyl ring in phenylboronic acid allows for the fine-tuning of its chemical and physical properties. Substituents on the aromatic ring can influence the reactivity of the boronic acid group, its solubility, and its binding affinities. researchgate.netnih.gov For instance, electron-withdrawing groups can increase the acidity of the boronic acid, while electron-donating groups can have the opposite effect. nih.gov

This ability to modulate properties through functionalization has given rise to a vast library of substituted phenylboronic acids, each with tailored characteristics for specific applications. These scaffolds are used as key intermediates in the synthesis of complex organic molecules, including many pharmaceutical compounds. nih.gov The strategic placement of functional groups can also introduce new reactive handles, allowing for sequential chemical modifications.

Table 1: General Properties of Phenylboronic Acid

| Property | Value |

| Chemical Formula | C₆H₇BO₂ |

| Molar Mass | 121.93 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 216 °C (421 °F; 489 K) |

| Acidity (pKa) | 8.83 |

This table presents general properties of the parent compound, phenylboronic acid. wikipedia.org

Structural and Electronic Considerations for 2-Bromo-5-hydroxyphenylboronic Acid within Arylboronic Acid Class

While detailed experimental data on this compound is limited, its structural and electronic properties can be inferred from the nature of its substituents and their positions on the phenyl ring. The molecule possesses a boronic acid group at position 1, a bromine atom at position 2 (ortho), and a hydroxyl group at position 5 (meta to the boronic acid and para to the bromine).

The bromine atom, being an electronegative element, acts as an electron-withdrawing group through the inductive effect. The hydroxyl group is typically an electron-donating group through resonance, but its effect is position-dependent. In the meta position relative to the boronic acid, its resonance effect is minimized, and its inductive electron-withdrawing effect may become more significant.

The ortho-bromo substituent is expected to exert a significant steric and electronic influence. Sterically, it can hinder the rotation of the C-B bond and influence the preferred conformation of the boronic acid group. researchgate.net Electronically, the presence of substituents, particularly in the ortho position, can impact the acidity of the boronic acid. researchgate.net The combination of an ortho-bromo and a meta-hydroxyl group makes this compound an interesting substrate for studying the interplay of these effects on reactivity, particularly in cross-coupling reactions.

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Information |

| CAS Number | 958646-68-9 |

| Molecular Formula | C₆H₆BBrO₃ |

| Molecular Weight | 216.83 g/mol |

| Appearance | Solid (inferred) |

This table contains information from supplier data for this compound. bldpharm.comcookechem.com

属性

IUPAC Name |

(2-bromo-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJBDSZGWFHRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Hydroxyphenylboronic Acid and Analogs

Direct Synthetic Approaches to Substituted Phenylboronic Acids

The direct introduction of a boronic acid group onto a substituted phenyl ring is a powerful and efficient strategy. This section delves into the specifics of boronation reactions, including the choice of precursors and the critical aspects of regioselectivity and functional group compatibility.

Boronation Reactions and Precursor Selection

The synthesis of phenylboronic acids often begins with a suitable precursor that can undergo a boronation reaction. A common precursor for 2-bromo-5-hydroxyphenylboronic acid would be 2-bromo-5-hydroxyphenol. However, direct C-H borylation of haloarenes is a prominent method. nih.gov This involves the reaction of the haloarene with a boron-containing reagent, often in the presence of a catalyst.

Another approach involves the use of organometallic intermediates. For instance, the reaction of an organolithium or Grignard reagent, derived from the corresponding aryl halide, with a trialkyl borate (B1201080) followed by hydrolysis is a classic and effective method for synthesizing boronic acids.

The selection of the appropriate precursor is critical and depends on the desired substitution pattern and the compatibility of existing functional groups with the reaction conditions. For example, the synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625), a potential precursor, can be achieved by the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) using boron tribromide. chemicalbook.com

Control of Regioselectivity and Functional Group Tolerance in Boronation

Controlling the position of the newly introduced boronic acid group (regioselectivity) is a significant challenge in the synthesis of polysubstituted phenylboronic acids. The regioselectivity of borylation reactions is influenced by both steric and electronic effects. nih.govrsc.org In iridium-catalyzed borylations, steric factors often dominate, leading to borylation at the least hindered position. madridge.org Conversely, in heteroaromatic systems, electronic effects can play a more significant role in directing the borylation. rsc.org

The development of directing groups has provided a powerful tool for achieving high regioselectivity in C-H borylation reactions. madridge.orgnih.gov These directing groups can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating selective borylation.

Functional group tolerance is another crucial consideration. The chosen borylation method must be compatible with the existing functional groups on the aromatic ring, such as the bromo and hydroxyl groups in the target molecule. Some borylation reagents and catalysts can be sensitive to acidic protons or reactive functional groups. nih.gov

Derivatization Strategies for Halogenated and Hydroxylated Phenyl Systems

Derivatization of pre-existing halogenated and hydroxylated phenyl compounds offers an alternative and often complementary approach to the direct synthesis of functionalized phenylboronic acids. This can involve the introduction of the boronic acid moiety onto a molecule that already contains the desired halogen and hydroxyl substituents.

For example, a molecule like 2-bromo-5-hydroxybenzoic acid could potentially be a starting point. nih.govbiosynth.com While the direct conversion of a carboxylic acid to a boronic acid is not a standard transformation, the carboxylic acid group could be used to direct the borylation to a specific position or be transformed into another functional group that facilitates borylation.

The presence of both a halogen and a hydroxyl group on the phenyl ring presents both challenges and opportunities. The hydroxyl group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric considerations, will determine the outcome of derivatization reactions.

Formation and Utility of Boronic Esters and Other Derivatives of this compound

Boronic acids are often converted to their corresponding esters, such as pinacol (B44631) esters, for several reasons. Boronic esters are generally more stable, easier to handle, and more amenable to purification by chromatography than the corresponding boronic acids. tandfonline.com The formation of a pinacol ester is typically achieved by reacting the boronic acid with pinacol, often with the removal of water to drive the reaction to completion. tandfonline.com The synthesis of 2-bromo-5-methoxyphenylboronic acid pinacol ester has been reported. chemicalbook.com A similar strategy could be applied to the hydroxylated analog, although protection of the phenolic hydroxyl group might be necessary depending on the reaction conditions.

These boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The this compound scaffold, once prepared, can be a valuable building block. The bromine atom can participate in cross-coupling reactions, while the boronic acid (or its ester) can be used in a subsequent coupling step, allowing for the sequential and controlled introduction of different substituents. Phenylboronic acid-functionalized materials have also found applications in sensors and biomedical materials. acs.orgrsc.orgacs.org

Below is a table summarizing the properties of related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 958646-68-9 | C6H6BBrO3 | 216.83 |

| 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | C7H5BrO2 | 201.02 |

| 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | C7H5BrO3 | 217.02 nih.gov |

| 2-Bromo-5-(hydroxymethyl)phenol | 2737-19-1 | C7H7BrO2 | 203.03 chemscene.com |

| 2-Bromo-5-methoxyphenylboronic acid pinacol ester | 1256781-58-4 | C13H18BBrO3 | 313.00 |

| 4-Bromo-3-hydroxybenzyl alcohol | 2737-19-1 | C7H7BrO2 | 203.03 chemscene.com |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Hydroxyphenylboronic Acid

Transition-Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. libretexts.org 2-Bromo-5-hydroxyphenylboronic acid serves as a versatile partner in these transformations, with its reactivity being a subject of detailed investigation.

Suzuki-Miyaura Coupling: Mechanistic Insights and Scope

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a premier method for the synthesis of biaryls and heterobiaryls. libretexts.org The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura coupling. The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex generated after oxidative addition.

For this compound, two primary pathways for transmetalation are conceivable. In the first, the base activates the boronic acid to form a tetracoordinate boronate, which then undergoes transmetalation. In the second, the base can coordinate to the palladium center, forming a hydroxo-palladium complex that can then react with the neutral boronic acid. The operative pathway can be influenced by the specific reaction conditions, including the nature of the base and solvent. acs.org

The rate-determining step of the Suzuki-Miyaura coupling can vary depending on the specific substrates and conditions. While transmetalation is often considered rate-limiting, oxidative addition of the aryl halide to the Pd(0) catalyst can also be the slowest step, particularly with less reactive aryl chlorides. libretexts.org For reactions involving this compound, the presence of the ortho-bromo substituent can influence the rate of the catalytic cycle.

The bromine and hydroxyl groups on the phenyl ring of this compound exert significant electronic and steric effects on its reactivity in Suzuki-Miyaura coupling. The ortho-bromo group, being electron-withdrawing and sterically bulky, can influence both the oxidative addition and transmetalation steps. While the electron-withdrawing nature can activate the C-Br bond towards oxidative addition in a coupling partner, the steric hindrance of the ortho-substituent on the boronic acid itself can slow down the transmetalation step. rsc.org

The choice of the palladium catalyst and its associated ligands is paramount for achieving high efficiency in Suzuki-Miyaura couplings. For substrates like this compound, which present both steric hindrance and electronic functionalization, the design of the catalyst system is crucial.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of both oxidative addition and reductive elimination. nih.gov Ligands such as those from the Buchwald and Fu families (e.g., XPhos, SPhos) have proven effective for coupling sterically demanding and electronically diverse substrates. nih.govorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy, offering high stability and catalytic activity. nih.gov For challenging couplings, catalyst systems might be optimized by tuning the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and the solvent system (e.g., toluene, dioxane, aqueous mixtures). researchgate.netscielo.br

| Catalyst System | Ligand | Base | Solvent | Application | Reference |

| Pd(OAc)₂ | XPhos | K₃PO₄ | n-butanol | General for heteroaryl boronic acids | nih.gov |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | For ortho-substituted systems | beilstein-journals.org |

| PEPPSI-type Pd-NHC | Pyridine-derived NHC | K₂CO₃ | Toluene | Acylative Suzuki-Miyaura | nih.gov |

| Pd/C | Ligand-free | K₂CO₃ | Aqueous/Aerobic | Heterobiaryl synthesis | researchgate.net |

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Functionalized Arylboronic Acids. This table is interactive.

This compound can be coupled with a wide variety of aryl and heteroaryl halides to synthesize a diverse range of substituted biaryls and heterobiaryls. The substrate scope includes electron-rich, electron-poor, and sterically hindered coupling partners. nih.govresearchgate.net

Chemoselectivity: In molecules containing multiple halide atoms of different reactivity (e.g., bromo and chloro), selective coupling at the more reactive bromide can be achieved by careful choice of catalyst and reaction conditions.

Regioselectivity: The inherent substitution pattern of this compound dictates the point of new bond formation. However, in substrates with multiple potential coupling sites, the regioselectivity can be influenced by directing groups, such as the hydroxyl group, which can favor coupling at a specific position. nih.gov Studies on polysubstituted substrates have shown that both steric and electronic factors play a crucial role in determining the regiochemical outcome. beilstein-journals.org

Stereoselectivity: In cases where the coupling partners can exist as stereoisomers, such as atropisomers, the Suzuki-Miyaura reaction can proceed with high stereoselectivity. The synthesis of axially chiral biaryls is a significant application, where the choice of a chiral ligand on the palladium catalyst can induce high enantioselectivity. beilstein-journals.org While specific studies on the atroposelective coupling of this compound are not prevalent, the principles of using chiral ligands to control stereochemistry are well-established.

| Aryl Halide Partner | Product | Yield (%) | Catalyst System | Reference |

| 4-Bromoanisole | 4'-Methoxy-3-bromo-biphenyl-4-ol | - | Pd(OAc)₂/SPhos | General method nih.gov |

| 2-Chloropyridine | 2-(2-Bromo-5-hydroxyphenyl)pyridine | - | Pd/C | General method researchgate.net |

| 1-Bromo-4-nitrobenzene | 3-Bromo-4'-nitro-biphenyl-4-ol | - | - | General method |

| 3-Bromotoluene | 3-Bromo-3'-methyl-biphenyl-4-ol | - | - | General method |

Table 2: Illustrative Substrate Scope for the Suzuki-Miyaura Coupling of this compound. This table is interactive and based on general reactivity patterns; specific yields would require dedicated experimental data.

Other Palladium-Mediated Transformations and Benzyne (B1209423) Precursors

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-mediated transformations. A particularly intriguing application is its use as a precursor for the in-situ generation of benzynes (arynes).

Upon treatment with a suitable base and a palladium(0) catalyst, ortho-haloarylboronic esters can undergo a formal elimination to generate a highly reactive benzyne intermediate. This intermediate can then be trapped by various coupling partners in the reaction mixture. For instance, the palladium-catalyzed trimerization of the benzyne derived from 2-bromophenylboronic acid has been shown to produce triphenylene. Current time information in Denbighshire, GB. While this specific reaction was reported with the parent 2-bromophenylboronic acid, the principle extends to substituted analogues like this compound, offering a pathway to functionalized polycyclic aromatic hydrocarbons. The palladium catalyst is believed to play a dual role, initiating the benzyne formation and then catalyzing the subsequent C-C bond-forming transformations. Current time information in Denbighshire, GB. This approach provides an alternative to traditional benzyne generation methods that often require harsh conditions or specialized precursors.

Directed Reactions and Interactions involving the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the primary center of reactivity. Its interactions are characterized by its Lewis acidic nature and its capacity for forming reversible covalent bonds and extensive hydrogen-bonding networks.

Arylboronic acids commonly form stable dimeric structures in the solid state through self-complementary hydrogen bonds between the hydroxyl groups of the boronic acid moieties. psu.edu This dimerization is a recurring motif in the crystal engineering of boronic acids, akin to the well-known dimerization of carboxylic acids. psu.edu For phenylboronic acid itself, these dimeric units further interact with neighboring dimers to create an extended hydrogen-bonded network. wikipedia.orgresearchgate.net

In the case of ortho-substituted phenylboronic acids, such as 2-bromophenylboronic acid, the formation of dimers is also a predominant feature. psu.edu X-ray diffraction studies of 2-bromophenylboronic acid reveal that it forms dimers where the boron and oxygen atoms within each unit are coplanar. psu.edu These dimers then connect into ribbon-like structures. psu.edu

For this compound, a similar dimeric structure stabilized by two hydrogen bonds between the boronic acid groups is expected. The presence of the 5-hydroxyl group introduces an additional site for hydrogen bonding, potentially leading to more complex, three-dimensional supramolecular assemblies by linking the primary dimer ribbons.

Table 1: Common Hydrogen Bonding Motifs in Arylboronic Acid Dimers

| Motif | Description | Typical Compounds |

| Dimer | Two boronic acid molecules form a central eight-membered ring via two O-H···O hydrogen bonds. | Phenylboronic acid, 2-Bromophenylboronic acid psu.eduwikipedia.org |

| Ribbon | Dimeric units are interconnected into extended one-dimensional chains through additional hydrogen bonds. | 2-Bromophenylboronic acid psu.edu |

| Network | Dimers or ribbons are linked into two- or three-dimensional structures. | Phenylboronic acid wikipedia.org |

This table is generated based on established structural motifs for arylboronic acids.

Boronic acids are mild Lewis acids, a property derived from the electron-deficient boron atom with its vacant p-orbital. wikipedia.org This Lewis acidity is fundamental to their reactivity, allowing them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more nucleophilic boronate species. nih.govmdpi.com The acidity of a phenylboronic acid is modulated by the electronic nature of the substituents on the aromatic ring. mdpi.com

For this compound, the substituents have opposing effects:

2-Bromo group: As an electron-withdrawing group, it increases the Lewis acidity of the boron atom, making it more electrophilic.

5-Hydroxyl group: As an electron-donating group, it decreases the Lewis acidity.

A hallmark reaction of boronic acids is their reversible condensation with diols to form cyclic boronic esters (boronates). wikipedia.org This reaction is often used to protect the boronic acid or to modify its reactivity and solubility. For instance, this compound would be expected to react with 1,2- or 1,3-diols like pinacol (B44631) to form the corresponding pinacol ester, a common derivative used in cross-coupling reactions to enhance stability and handling. sigmaaldrich.comgoogle.com The phenolic hydroxyl group can also participate in reactions, though it is generally less reactive than the boronic acid moiety under conditions typical for boronate ester formation.

Protodeboronation, the substitution of a boronic acid group with a hydrogen atom, is a significant side reaction that can compromise the yield of desired coupling reactions. rsc.orged.ac.uk This process can occur under acidic, basic, or metal-catalyzed conditions. researchgate.netacs.org

Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the C-B bond can be cleaved. Mechanistic studies suggest an intermolecular metathesis pathway via a four-membered ring transition state. rsc.org This process is generally feasible for a range of arylboronic acids, including those with electron-withdrawing groups. rsc.org

Base-Catalyzed Protodeboronation: This pathway is often more problematic, especially in Suzuki-Miyaura cross-coupling reactions which are typically run under basic conditions. ed.ac.uknih.gov The reaction proceeds through the more reactive arylboronate anion. acs.org The rate of protodeboronation is highly dependent on the electronic properties of the aryl group; electron-deficient arylboronic acids tend to be more susceptible to this decomposition pathway. acs.orgnih.gov

Metal-Mediated Protodeboronation: Transition metals, particularly copper, can mediate protodeboronation, which can be accentuated by certain ligands and high temperatures. researchgate.net

Given the electron-withdrawing nature of the bromine atom, this compound may exhibit some susceptibility to protodeboronation, particularly under basic conditions. The stability of the compound is a critical consideration for its use in synthesis, and conditions must be optimized to minimize this undesired reaction.

Table 2: Factors Influencing Protodeboronation

| Factor | Influence on Protodeboronation Rate | Rationale |

| High pH | Increases rate | Formation of more reactive boronate anion ed.ac.ukacs.org |

| Acidic Conditions | Can promote reaction | Acid-mediated C-B bond cleavage rsc.org |

| Electron-withdrawing groups | Generally increases rate under basic conditions | Destabilizes the C-B bond towards cleavage acs.org |

| Temperature | Increases rate | Overcomes activation energy for the reaction researchgate.net |

| Metal Catalysts (e.g., Cu) | Can promote reaction | Metal-mediated decomposition pathway researchgate.net |

This table synthesizes general findings on the stability of arylboronic acids.

Intramolecular Cyclization and Heterocycle Formation Pathways

The arrangement of a halogen and a hydroxyl group on the phenyl ring of this compound suggests potential for intramolecular cyclization to form heterocyclic structures, most notably benzofurans. While the 5-hydroxyl group is not positioned for direct cyclization with the 2-bromo substituent, the boronic acid itself can be a precursor to such transformations.

A plausible pathway involves the conversion of the boronic acid to a phenol (B47542) via oxidation (e.g., with an oxidant like Oxone®). This would yield 2-bromo-1,4-dihydroxybenzene. Subsequent intramolecular Ullmann-type coupling or a palladium-catalyzed C-O bond formation could then lead to the formation of a benzofuran (B130515) ring system.

Alternatively, and more directly, ortho-haloarylboronic acids can participate in transition-metal-catalyzed reactions that lead to heterocycles. For instance, a palladium-catalyzed intramolecular reaction could, in principle, be devised. A more common synthetic route to benzofurans involves the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling) followed by intramolecular cyclization. nih.gov While not a direct reaction of this compound itself, this highlights the synthetic potential of the bromo- and hydroxyl-substituted aromatic core for constructing fused heterocyclic systems. organic-chemistry.orgjocpr.com

Supramolecular Chemistry and Advanced Materials Based on 2 Bromo 5 Hydroxyphenylboronic Acid

Design and Construction of Supramolecular Architectures

Self-Assembly Principles Driven by Hydrogen Bonding and B-O Coordination

The molecular structure of 2-Bromo-5-hydroxyphenylboronic acid provides multiple sites for directional intermolecular interactions, which are the cornerstones of self-assembly. The boronic acid group, -B(OH)₂, is a strong hydrogen bond donor and can also act as an acceptor. It is known to form robust dimeric motifs or extended one-, two-, or three-dimensional networks through hydrogen bonding between the hydroxyl groups.

Furthermore, the boronic acid can undergo dehydration reactions to form boroxine (B1236090) rings (a six-membered ring with alternating boron and oxygen atoms), which are themselves key structural motifs in the solid-state chemistry of many boronic acids. The presence of the phenolic hydroxyl group introduces additional possibilities for hydrogen bonding, potentially leading to more complex and varied supramolecular synthons. B-O coordination, particularly the formation of reversible covalent bonds with diols, is a hallmark of boronic acid chemistry, though this is more relevant to its use in sensing applications than in its own self-assembly.

Cocrystal Engineering and Solid-State Structural Analysis

Cocrystal engineering offers a powerful strategy to modify the physicochemical properties of solid materials. The formation of cocrystals relies on predictable non-covalent interactions between a target molecule and a coformer. This compound is an excellent candidate for cocrystallization due to its hydrogen bonding capabilities.

It could be co-crystallized with a variety of coformers, such as pyridines, amides, or other molecules with complementary hydrogen bond acceptors, to create novel solid forms. The bromine atom could also be utilized in crystal engineering through halogen bonding, an interaction that is increasingly recognized for its utility in directing crystal packing. A solid-state structural analysis, typically performed using single-crystal X-ray diffraction, would be essential to understand the precise nature of the intermolecular interactions and the resulting crystal packing in any such cocrystals. However, specific studies detailing the cocrystals of this compound are not currently available.

Integration of this compound into Functional Materials

Role as a Building Block for Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

Phenylboronic acids are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. This makes this compound a potentially valuable building block for the synthesis of conjugated polymers and small molecules for organic electronic applications.

The bromine atom on the ring provides a reactive handle for such coupling reactions, allowing for the extension of the π-conjugated system. The electronic properties of the resulting materials, which are crucial for their performance in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), would be influenced by the electron-withdrawing nature of the boronic acid and the electron-donating character of the hydroxyl group. Despite this potential, there is a lack of specific reports on the synthesis and characterization of organic electronic materials derived from this compound.

Potential in Responsive Systems and Sensing Platforms

The ability of boronic acids to bind reversibly with diols is the foundation for their extensive use in chemical sensors, particularly for the detection of saccharides. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.

This compound could be incorporated into fluorescent dyes or other signaling platforms. The binding of a diol to the boronic acid moiety would alter the electronic environment of the molecule, leading to a change in its photophysical properties. The hydroxyl and bromo substituents could be used to tune the binding affinity, selectivity, and the signaling response of the sensor. While the general principles are well-established, the development and application of specific sensors based on this compound have not been reported.

Computational Chemistry and Spectroscopic Characterization in Research

Theoretical Investigations into Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a microscopic view of the molecular world, enabling the prediction of various properties before a compound is synthesized or as a complement to experimental data.

DFT calculations are a powerful method to determine the most stable conformation of 2-Bromo-5-hydroxyphenylboronic acid. The rotational barriers around the C-B and C-O bonds can be calculated to identify the global minimum on the potential energy surface. For the analogous 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov Similar calculations for this compound would likely be performed using a basis set such as 6-311++G(d,p) to ensure high accuracy.

The electronic properties, including the dipole moment, polarizability, and molecular electrostatic potential (MEP), can also be determined. The MEP map is particularly illustrative, as it reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the hydroxyl and boronic acid groups would be expected to be key sites for intermolecular interactions.

Table 1: Predicted Molecular Properties of a Phenylboronic Acid Analogue using DFT

| Property | Predicted Value |

| Optimized Energy | Varies with basis set |

| Dipole Moment | ~3-4 Debye |

| HOMO-LUMO Gap | ~5 eV |

| Polarizability | Varies with basis set |

Note: The values in this table are representative and based on calculations for analogous substituted phenyl compounds.

Computational chemistry is instrumental in mapping the reaction pathways of molecules like this compound. For instance, in Suzuki-Miyaura coupling reactions, DFT can be used to model the energies of reactants, intermediates, transition states, and products. This allows for the determination of the reaction's activation energy and the elucidation of the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination. The geometries of the transition states provide a detailed picture of the bond-making and bond-breaking processes.

The solid-state structure of this compound is governed by intermolecular forces, primarily hydrogen bonding. The hydroxyl and boronic acid groups are excellent hydrogen bond donors and acceptors. DFT can be used to model the formation of dimers or larger aggregates through these interactions. By calculating the interaction energies, the strength of these hydrogen bonds can be quantified. Furthermore, computational methods can predict the crystal packing arrangement, which can be compared with experimental data from X-ray crystallography if available.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental validation of the structural and electronic features predicted by computational models.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹H (OH) | 5.0 - 10.0 (variable) |

| ¹H (B(OH)₂) | 4.0 - 6.0 (variable) |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (C-B) | 125 - 140 |

Note: These are estimated ranges based on known substituent effects on phenylboronic acids.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying intermolecular interactions. The vibrational spectrum of this compound would exhibit characteristic bands for the O-H stretching of the hydroxyl and boronic acid groups, the B-O stretching, and the various C-H and C-C vibrations of the phenyl ring.

The position and shape of the O-H stretching bands are particularly informative about the extent of hydrogen bonding. In the solid state, strong intermolecular hydrogen bonding would lead to broad and red-shifted O-H bands compared to the gas phase or in a non-polar solvent. DFT calculations can be used to predict the vibrational frequencies, and a comparison with the experimental spectra allows for a detailed assignment of the observed bands. For the analogous 5-Bromo-2-Hydroxybenzaldehyde, a detailed vibrational analysis has been performed, providing a solid foundation for interpreting the spectra of this compound. nih.gov

Table 3: Key Predicted FT-IR Vibrational Frequencies for a Phenylboronic Acid Analogue

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | ~3600 (free), ~3200-3400 (H-bonded) |

| O-H Stretch (boronic acid) | ~3300-3500 (H-bonded) |

| C-H Stretch (aromatic) | ~3000-3100 |

| C=C Stretch (aromatic) | ~1400-1600 |

| B-O Stretch | ~1300-1400 |

| C-Br Stretch | ~500-600 |

Note: These are representative frequencies based on DFT calculations for analogous substituted phenyl compounds.

Chromatographic Methods (HPLC, UPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools in the research and development involving "this compound," particularly for monitoring the progress of chemical reactions and for the purification of the final product.

Reaction Monitoring

"this compound" is a valuable reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. waters.comubc.ca Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and understanding reaction kinetics. ubc.ca

HPLC and UPLC offer a robust method for real-time or near real-time reaction monitoring. researchgate.net Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the chromatograph. The components of the mixture, including the starting materials ("this compound" and the coupling partner), intermediates, the desired product, and any by-products, are separated based on their differential interactions with the stationary phase of the column.

A typical analytical setup for reaction monitoring would involve a reversed-phase HPLC or UPLC system, often with a C18 column. rsc.orgwaters.com The choice of mobile phase is critical and is usually a gradient of water (often with an acidic or basic modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. rsc.orgwaters.com The detector, commonly a UV-Vis detector, measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different component.

By comparing the peak areas of the reactants and products over time, a researcher can determine the percent conversion of the starting materials and the yield of the product. researchgate.net This data provides valuable insights into the reaction's progress, helping to identify when the reaction is complete or if it has stalled. The high throughput of UPLC systems, with run times often in the order of minutes, is particularly advantageous for rapid reaction profiling. rsc.org

Purification

Following the completion of a synthesis, chromatographic methods are often employed for the purification of "this compound" or its derivatives. Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, can be used to isolate the desired compound from unreacted starting materials and by-products.

The development of a purification method typically begins with analytical HPLC to find the optimal separation conditions (column type, mobile phase composition, pH, and temperature). These conditions are then scaled up for preparative HPLC. The fractions containing the pure product are collected as they elute from the column, and the solvent is subsequently removed to yield the purified compound. The purity of the collected fractions is then verified using analytical HPLC or LC-MS.

Table 2: General HPLC/UPLC Conditions for Boronic Acid Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase rsc.orgwaters.com | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., Formic Acid, Ammonium Acetate) rsc.orgwaters.com | Elution of analytes |

| Detection | UV-Vis | Quantification of components |

| Flow Rate | 0.2 - 1.0 mL/min (Analytical) | Elution speed |

| Temperature | Ambient or controlled (e.g., 40 °C) scirp.org | Affects retention time and peak shape |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-bromo-5-hydroxyphenylboronic acid and its derivatives, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the exploration of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without the need for a solvent. rsc.org This technique has been successfully applied to the formation of boronic acid esters from boronic acids and diols, offering a facile and environmentally friendly alternative to traditional solution-phase methods. rsc.org

Furthermore, advancements in the ipso-hydroxylation of arylboronic acids present a green and highly efficient route to substituted phenols. rsc.org A recently developed protocol utilizes aqueous hydrogen peroxide as the oxidant in ethanol, allowing for the rapid synthesis of phenols from a wide range of arylboronic acids under ambient conditions. rsc.org This approach is scalable and can be integrated into one-pot sequences to generate diverse and highly substituted phenols. rsc.org

Table 1: Comparison of Synthetic Strategies for Phenylboronic Acid Derivatives

| Method | Key Features | Advantages | Potential for this compound |

| Traditional Synthesis | Often involves multi-step processes with hazardous reagents and solvents. | Well-established procedures. | Can be resource-intensive and generate significant waste. |

| Mechanochemistry | Solvent-free or low-solvent grinding of reactants. rsc.org | Reduced solvent waste, potential for new reaction pathways, energy efficiency. rsc.org | Applicable for esterification and other solid-state transformations. rsc.org |

| Green Ipso-hydroxylation | Use of H₂O₂ as a green oxidant in ethanol. rsc.org | Mild reaction conditions, high efficiency, scalability, minimal purification. rsc.org | A sustainable route to the corresponding phenol (B47542) from the boronic acid. rsc.org |

| One-Pot Synthesis | Combination of multiple reaction steps in a single reactor. google.com | Increased efficiency, reduced waste, and lower operational costs. google.com | Streamlining the synthesis from simple starting materials. google.com |

Exploration of Advanced Catalytic Systems and Processes

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, most notably in the Suzuki-Miyaura reaction. Research continues to push the boundaries of this and other catalytic processes, with this compound serving as a valuable reactant.

A significant area of development is the "oxygenative" cross-coupling reaction, which repurposes Suzuki-Miyaura coupling partners to synthesize diaryl ethers. acs.org This innovative approach involves a formal oxygen insertion between the coupling partners, expanding the synthetic utility of boronic acids beyond traditional C-C bond formation. acs.org The mechanism is believed to involve cooperation between an oxidation step and the subsequent palladium-catalyzed coupling. acs.org

The development of more robust and efficient catalyst systems is also a key research focus. This includes the design of new ligands, such as AdBrettPhos, which have shown to improve the efficiency of cross-coupling reactions involving ortho-substituted aryl boronic acids that might otherwise undergo facile protodeborylation. acs.org

Future work in this area will likely involve the application of this compound in a wider range of catalytic transformations, including other cross-coupling reactions and C-H activation processes. The goal is to develop highly selective and efficient methods for the synthesis of complex molecules with diverse functionalities.

Innovative Applications in Supramolecular Design and Material Science

The ability of the boronic acid group to form reversible covalent bonds with diols, combined with the hydrogen-bonding capabilities of the hydroxyl group, makes this compound an attractive component for the construction of supramolecular assemblies and functional materials. rsc.orgnih.gov

A burgeoning field of application is the development of fluorescent sensors. rsc.org Boronic acid-based sensors can detect carbohydrates and other diol-containing molecules through changes in their fluorescence properties upon binding. rsc.org Recent research has focused on creating sensors with enhanced sensitivity and selectivity. For instance, sensors based on the 2-(2-hydroxyphenyl)-1H-benzimidazole scaffold have been developed for the detection of boronic acids themselves, which has potential applications in medical imaging and therapy. mdpi.com Similarly, sensors utilizing a 2-(pyridine-2-yl)phenol framework have shown promise for the rapid and selective detection of boronic acid-containing compounds. mdpi.com

The principles of supramolecular chemistry are also being applied to create "smart" materials, such as stimuli-responsive polymers and gels. nih.gov The reversible nature of the boronate ester bond allows for the design of materials that can change their properties in response to external stimuli like pH or the presence of specific analytes. nih.gov Future research will likely explore the incorporation of this compound into such materials to create novel systems for drug delivery, tissue engineering, and diagnostics.

Table 2: Emerging Applications in Material Science

| Application Area | Principle | Potential Role of this compound |

| Fluorescent Sensors | Reversible boronate ester formation with diols leading to a change in fluorescence. rsc.org | As a recognition element for carbohydrates, catechols, or as the target analyte for a sensor. rsc.orgmdpi.commdpi.com |

| Supramolecular Polymers | Self-assembly of monomers through non-covalent interactions. nih.gov | A monomer unit capable of forming hydrogen bonds and reversible covalent bonds. nih.gov |

| Stimuli-Responsive Gels | Cross-linking of polymers via reversible bonds. | A cross-linking agent that responds to changes in pH or the presence of diols. |

| Functionalized Surfaces | Immobilization of boronic acids onto solid supports. | Creating surfaces with specific binding properties for biomolecule purification or sensing. |

Interdisciplinary Research Integrating this compound into Chemical Biology Tool Development and Bioactive Scaffold Synthesis

The intersection of chemistry and biology offers exciting opportunities for the application of this compound in the development of new therapeutic agents and research tools. Boron-containing compounds, in general, are gaining significant attention in drug discovery. mdpi.comnih.gov

The synthesis of "privileged scaffolds" is a key strategy in medicinal chemistry, where a core molecular structure is decorated to create libraries of compounds with diverse biological activities. mdpi.comnih.gov The chromone (B188151) and chromenopyridine scaffolds, for example, are present in many biologically active compounds. mdpi.comnih.gov this compound can serve as a versatile starting material for the synthesis of such scaffolds, as well as other complex heterocyclic systems.

Furthermore, this compound is a valuable building block for the creation of chemical probes, which are small molecules used to study the function of proteins and other biological targets. nih.gov For instance, chemical probes are being developed to investigate the role of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in gene regulation. nih.gov The development of a diverse set of chemical probes is crucial for validating new drug targets. nih.gov

In the realm of bioactive scaffold synthesis, boronic acids are being incorporated into peptides and other biomolecules to enhance their therapeutic properties. nih.gov The unique reactivity of the boronic acid group can be exploited to target specific enzymes or receptors. Benzoxaboroles, a class of compounds that can be synthesized from precursors like this compound, have shown potent antifungal and other antimicrobial activities. mdpi.com

Future interdisciplinary research will likely focus on leveraging the unique properties of this compound to design and synthesize novel drug candidates, diagnostic agents, and sophisticated chemical tools to unravel complex biological processes.

常见问题

Q. What are the key synthetic routes for preparing 2-Bromo-5-hydroxyphenylboronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and boronation steps. Microwave-assisted methods can enhance reaction rates and reduce by-products, as demonstrated in analogous boronic acid syntheses . Optimizing temperature (e.g., 60–100°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., palladium for cross-coupling) significantly impacts yield and purity. For example, lower temperatures may prevent boroxane formation, a common side reaction in boronic acid synthesis .

Q. What analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and B NMR identify substituent positions and boronic acid functionality.

- Mass Spectrometry (MS): Confirms molecular weight (e.g., expected MW: ~217 g/mol for CHBBrO).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>97% as per industry standards) .

- Infrared Spectroscopy (IR): Detects B–O and O–H stretches (~1350 cm and ~3200 cm, respectively).

Q. How should researchers handle and store this compound to prevent decomposition during experiments?

Store at 0–6°C in airtight, moisture-free containers to avoid hydrolysis or boroxane formation . Use inert atmospheres (e.g., argon) during reactions. Pre-purify via column chromatography with non-polar solvents to minimize silica gel interactions .

Advanced Research Questions

Q. How do the bromo and hydroxyl substituents on the phenyl ring affect the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

The bromo group acts as a leaving site, enabling cross-coupling with aryl halides. The hydroxyl group introduces steric and electronic effects:

- Electronic Effects: The –OH group is electron-withdrawing, polarizing the boron center and enhancing electrophilicity for transmetallation.

- Steric Effects: Ortho-substitution (bromo) may hinder catalyst accessibility, requiring bulky ligands (e.g., SPhos) to improve efficiency . Selectivity can be tuned by adjusting pH; boronic acids form tetrahedral boronate ions under basic conditions, enhancing reactivity .

Q. What strategies can optimize the regioselectivity of this compound in multi-step synthetic pathways targeting complex molecules?

- Protecting Groups: Temporarily protect the hydroxyl group (e.g., silylation or acetylation) to prevent unwanted side reactions during coupling steps .

- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh) vs. PdCl) to optimize coupling efficiency.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene may improve steric control .

Q. In designing enzyme inhibitors, how does the boronic acid moiety in this compound interact with biological diols, and what experimental approaches validate these interactions?

The boronic acid forms reversible covalent bonds with diols (e.g., serine residues in proteases or ribose in glycosidases). Methodological validation includes:

- Enzyme Inhibition Assays: Measure IC values to quantify inhibition potency.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.

- X-ray Crystallography: Resolve inhibitor-enzyme complexes to identify binding motifs . For example, fluorinated analogs show enhanced binding due to electronegativity effects, suggesting similar optimization for bromo derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。